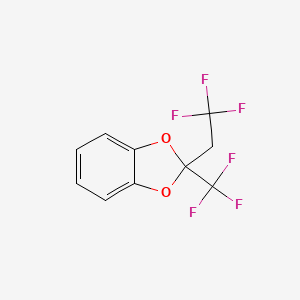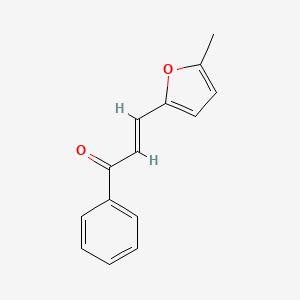
3-(3,4-Difluoro-phenylethynyl)-phenylamine, 97%
説明
3-(3,4-Difluoro-phenylethynyl)-phenylamine, abbreviated as 3FPA, is an organic compound that has been used in various scientific research applications. It is a small molecule with a molecular weight of 197.15 g/mol. 3FPA is a white solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a wide range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
3FPA has been used in various scientific research applications. It has been studied as a model compound for investigating the reactivity of difluorophenylacetylene derivatives. It has also been used in the synthesis of various organic compounds, such as 2-amino-3-fluorophenylacetylene and 3-fluorophenylacetylene. Additionally, it has been used in the synthesis of a variety of biologically active compounds, including drugs, pesticides, and herbicides.
作用機序
The mechanism of action of 3FPA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3FPA have not been well studied. However, it has been shown to have some effects on the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate their activity.
実験室実験の利点と制限
The use of 3FPA in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with in the laboratory. Additionally, it is relatively inexpensive and can be readily synthesized using a variety of methods. However, there are also some limitations to using 3FPA in laboratory experiments. For example, it has not been extensively studied and its mechanism of action is not yet fully understood. Additionally, it is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.
将来の方向性
There are a number of potential future directions for the use of 3FPA. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, it could be used in the synthesis of a variety of biologically active compounds, such as drugs, pesticides, and herbicides. Additionally, it could be used to develop new methods for the synthesis of organic compounds and to investigate the reactivity of difluorophenylacetylene derivatives. Finally, it could be used to develop new laboratory techniques for the analysis and characterization of organic compounds.
特性
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethynyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-13-7-6-11(9-14(13)16)5-4-10-2-1-3-12(17)8-10/h1-3,6-9H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDTERNGGBVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


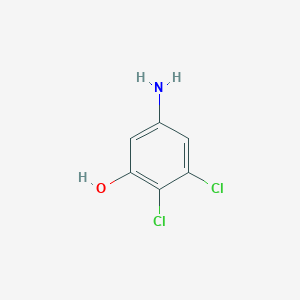




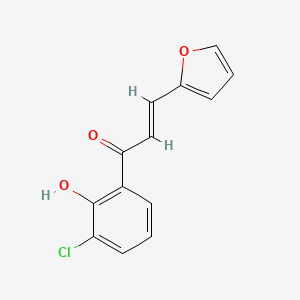
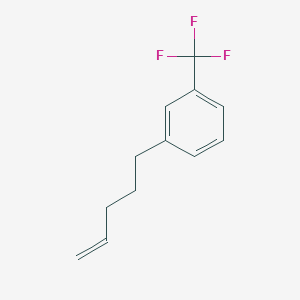
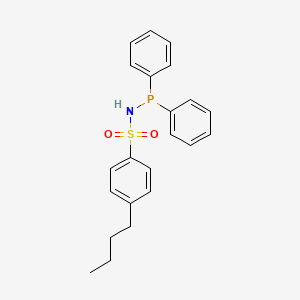
![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)
